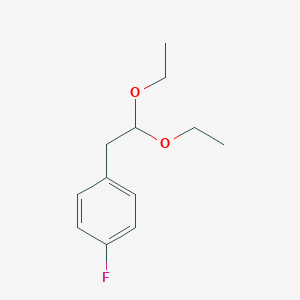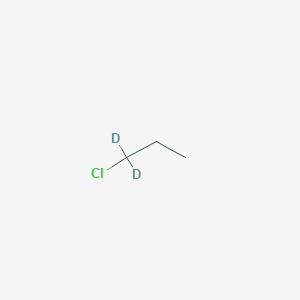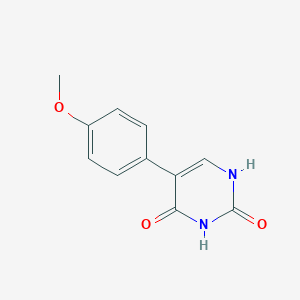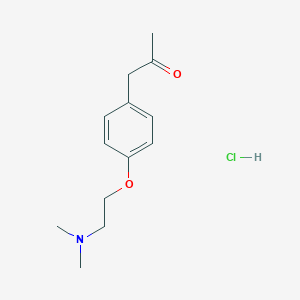
2-Propanone, 1-(4-(2-(dimethylamino)ethoxy)phenyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propanone, 1-(4-(2-(dimethylamino)ethoxy)phenyl)-, monohydrochloride is a chemical compound that is commonly known as DMED. It is widely used in scientific research as a fluorescent probe for detecting and studying the properties of biological membranes. DMED is a highly sensitive and selective probe that has been extensively used to investigate the structure, function, and dynamics of biological membranes. In
科学的研究の応用
DMED is widely used in scientific research as a fluorescent probe for studying the properties of biological membranes. It has been used to investigate the structure, function, and dynamics of cell membranes, mitochondrial membranes, and artificial lipid bilayers. DMED can be incorporated into lipid membranes, where it undergoes a change in its fluorescence properties upon interaction with the membrane environment. This change in fluorescence can be used to monitor changes in membrane properties, such as lipid order, polarity, and fluidity.
作用機序
DMED is a fluorescent probe that undergoes a change in its fluorescence properties upon interaction with biological membranes. The mechanism of action of DMED involves its incorporation into the lipid bilayer, where it undergoes a change in its fluorescence properties due to changes in the local environment. DMED has a high affinity for lipid membranes, and its fluorescence properties are highly sensitive to changes in the membrane environment, such as changes in lipid order, polarity, and fluidity.
生化学的および生理学的効果
DMED has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is widely used in scientific research as a fluorescent probe for studying the properties of biological membranes.
実験室実験の利点と制限
DMED has several advantages for lab experiments. It is a highly sensitive and selective probe that can be used to study the properties of biological membranes with high spatial and temporal resolution. DMED has a high affinity for lipid membranes, and its fluorescence properties are highly sensitive to changes in the membrane environment. DMED is also a non-toxic compound that can be used in living cells and organisms.
However, DMED also has some limitations for lab experiments. It is a relatively expensive compound, and its synthesis requires specialized equipment and expertise. DMED is also sensitive to photobleaching, which can limit its use for long-term experiments. Additionally, DMED can be affected by environmental factors, such as temperature and pH, which can affect its fluorescence properties.
将来の方向性
There are several future directions for the use of DMED in scientific research. One potential direction is the development of new probes based on the structure of DMED that have improved properties, such as increased sensitivity and selectivity. Another direction is the use of DMED in combination with other probes and techniques, such as super-resolution microscopy and mass spectrometry, to study the properties of biological membranes with high spatial and temporal resolution. Additionally, DMED could be used to study the properties of diseased cells and tissues, such as cancer cells and Alzheimer's disease tissues, to gain insights into the mechanisms of disease progression and potential therapeutic targets.
合成法
DMED can be synthesized by reacting 4-(2-(dimethylamino)ethoxy)benzaldehyde with acetone in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is obtained as a white solid after purification. The yield of DMED is typically around 70-80%.
特性
CAS番号 |
126002-37-7 |
|---|---|
製品名 |
2-Propanone, 1-(4-(2-(dimethylamino)ethoxy)phenyl)-, monohydrochloride |
分子式 |
C13H20ClNO2 |
分子量 |
257.75 g/mol |
IUPAC名 |
1-[4-[2-(dimethylamino)ethoxy]phenyl]propan-2-one;hydrochloride |
InChI |
InChI=1S/C13H19NO2.ClH/c1-11(15)10-12-4-6-13(7-5-12)16-9-8-14(2)3;/h4-7H,8-10H2,1-3H3;1H |
InChIキー |
CVYMSSWJPQAARK-UHFFFAOYSA-N |
SMILES |
CC(=O)CC1=CC=C(C=C1)OCCN(C)C.Cl |
正規SMILES |
CC(=O)CC1=CC=C(C=C1)OCCN(C)C.Cl |
その他のCAS番号 |
126002-37-7 |
同義語 |
2-Propanone, 1-(4-(2-(dimethylamino)ethoxy)phenyl)-, monohydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



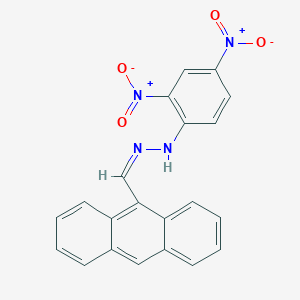
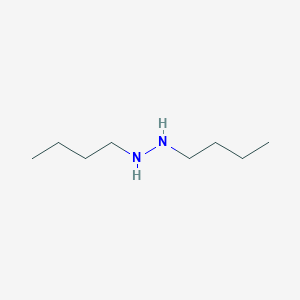
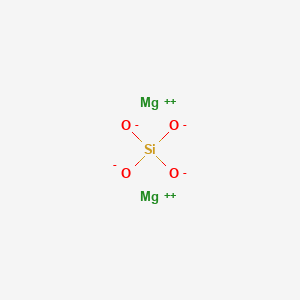
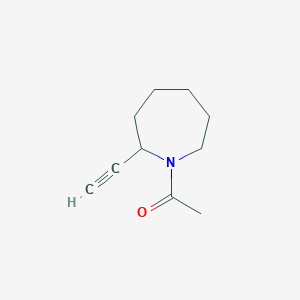
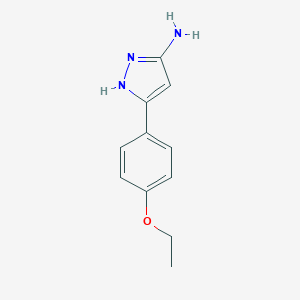
![4-[(3-Amino-2-oxoazetidin-1-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B159824.png)
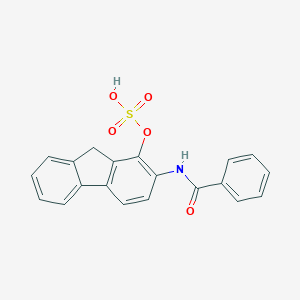
![5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B159827.png)


![4-[(Trimethylsilyl)chloromethyl]pyridine](/img/structure/B159835.png)
